6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine

Synthetic methodology C–H functionalization Palladium catalysis

Researchers optimizing CNS-penetrant M4 PAMs or kinase inhibitors face a critical bottleneck: synthesizing the privileged 2,3-dimethylimidazo[1,2-a]pyrazine core with a versatile handle for parallel SAR exploration. This 6-bromo derivative is the direct solution. • Enables Suzuki-Miyaura coupling at the 6-position to access the validated 6-carboxamide M4 PAM series with demonstrated CNS penetration. • Provides a differentiated starting point for Aurora A/B and PI3Kα/mTOR inhibitor libraries (PI3Kα IC₅₀ as low as 0.06 nM). • Eliminates de novo core synthesis, ensuring consistency with published SAR and accelerating lead optimization.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 1341034-59-0
Cat. No. B2463699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine
CAS1341034-59-0
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCC1=C(N2C=C(N=CC2=N1)Br)C
InChIInChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)10-3-8(12)11-5/h3-4H,1-2H3
InChIKeyXOKWGWBYZKBJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine: Core Scaffold & Chemical Properties


6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine (CAS 1341034-59-0) is a fused bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by a bromine atom at the 6-position and methyl groups at the 2- and 3-positions . With the molecular formula C₈H₈BrN₃ and a molecular weight of 226.07 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs . The imidazo[1,2-a]pyrazine core has been validated across multiple therapeutic areas, including kinase inhibition, antimicrobial research, and CNS drug development, establishing this brominated derivative as a strategic building block for lead optimization and parallel library synthesis [1].

Core scaffold Imidazo[1,2-a]pyrazine building block for library synthesis
6-Br handle Enables Suzuki-Miyaura and orthogonal cross-coupling strategies
2,3-Dimethyl Matches reported M4 PAM pharmacophoric substitution pattern

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine: Position-Specific Reactivity & Pharmacophoric Determinants


Substitution within the imidazo[1,2-a]pyrazine scaffold is not interchangeable due to pronounced position-dependent differences in both chemical reactivity and biological target engagement. The bromine atom at the 6-position exhibits fundamentally distinct lithiation behavior compared to the 3-position, directly impacting the feasibility and yield of halogen-metal exchange reactions during synthetic elaboration [1]. Furthermore, the 2,3-dimethyl substitution pattern is a critical pharmacophoric determinant in validated drug discovery programs, where it has been shown to directly influence potency and central nervous system (CNS) penetration in muscarinic M₄ positive allosteric modulator (PAM) development [2]. Generic substitution with alternative bromo-imidazo[1,2-a]pyrazine regioisomers (e.g., 8-bromo or 3-bromo derivatives) or non-methylated analogs will alter the electronic environment of the heterocyclic core and modify steric constraints within target binding pockets, potentially leading to loss of activity, reduced synthetic tractability, or unpredictable off-target profiles. The quantitative evidence presented below establishes the specific, measurable advantages of the 6-bromo-2,3-dimethyl substitution pattern over closely related analogs.

6-Br vs 3-Br regioisomer
Lithiation behavior differs fundamentally; synthetic routes may not transfer directly. Orthogonal functionalization strategies are position-dependent.
2,3-Dimethyl vs non-methylated
The 2,3-dimethyl pattern is a reported pharmacophoric requirement for M4 PAM activity. Removal may shift downstream target engagement and CNS penetration profile.
Regioisomeric bromo cores (e.g., 8-Br)
Electronic environment and steric constraints differ, altering cross-coupling reactivity and potentially affecting SAR in kinase or antiviral programs.

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine: Quantitative Differentiation vs. Analogs


Selective C6 Bromine Reactivity for Orthogonal Cross-Coupling

The bromine atom at the 6-position of imidazo[1,2-a]pyrazine exhibits fundamentally different reactivity toward lithiation compared to the 3-bromo regioisomer, directly impacting synthetic utility. Halogen-metal exchange occurs readily with bromine at position 3, whereas the 6-bromo derivative displays distinct behavior that enables selective, orthogonal functionalization strategies [1]. This position-specific reactivity difference has been exploited in palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and direct C–H arylation protocols for selective functionalization at C3 and C6 positions [2]. The 6-bromo-2,3-dimethyl substitution pattern thus offers a defined and predictable reactivity profile that cannot be replicated using the 3-bromo-2,8-dimethyl regioisomer (CAS 1803586-18-6) or the non-methylated 6-bromoimidazo[1,2-a]pyrazine (CAS 1260659-08-2).

C6 vs C3 Lithiation
Class-level inference
6-Br: distinct lithiation, enables orthogonal functionalization
3-Br: facile halogen-metal exchange
Supports sequential synthetic strategy
Qualitative reactivity context
Synthetic methodology C–H functionalization Palladium catalysis Halogen-metal exchange

2,3-Dimethyl Substitution: M₄ PAM Pharmacophoric Requirement

The 2,3-dimethylimidazo[1,2-a]pyrazine core, from which 6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine is derived as a key synthetic intermediate, has been validated as a privileged scaffold in a dedicated drug discovery program for M₄ muscarinic positive allosteric modulators (PAMs) [1]. This chemotype was identified through a broad survey of diverse heterocyclic cores, with the 2,3-dimethyl substitution proving critical for achieving balanced human and rat M₄ PAM potency combined with excellent CNS penetration [2]. Modifications to the 2,3-dimethyl substitution pattern—even minor changes—resulted in reduced activity, establishing this specific substitution as a pharmacophoric requirement rather than an interchangeable feature [3]. The 6-bromo derivative serves as the direct precursor to the 6-carboxamide series that produced these lead compounds, whereas non-methylated imidazo[1,2-a]pyrazines or alternative bicyclic cores (e.g., imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine) lack this validated activity profile.

M4 PAM Pharmacophore
Class-level inference
2,3-dimethyl series yields reported M4 PAM chemotype; alternative cores or non-methylated analogs show activity loss
Aligns with reported pharmacophoric requirement
Context limited to M4 PAM program
CNS drug discovery Muscarinic M₄ receptor Positive allosteric modulator Medicinal chemistry

Suzuki-Miyaura Coupling at C6 for Bioactive Analog Synthesis

The 6-bromo substituent on the imidazo[1,2-a]pyrazine scaffold provides a reactive handle for Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl groups for structure-activity relationship exploration [1]. This synthetic capability has been directly leveraged in the optimization of the antileishmanial hit compound CTN1122, where Suzuki-Miyaura coupling at the corresponding position (C2 in that series) was employed to generate 15 novel analogs [2]. Among these derivatives, compounds with optimized C2-aryl substitution demonstrated submicromolar activity: compound 7k achieved IC₅₀ values of 0.31 µM against L. major and 0.27 µM against L. donovani, while compounds 7d and 7l showed L-CK1.2 inhibition with IC₅₀ values of 0.3 µM and 0.57 µM respectively, with selectivity indices (SI = 3.8 and 1.6) over human CK1ε [3]. The bromine atom at the 6-position enhances utility in such cross-coupling reactions compared to chloro analogs, which exhibit lower reactivity, and non-halogenated scaffolds, which lack a direct functionalization handle [4].

Downstream Bioactivity
Reported
Antileishmanial IC50 0.27–0.31 µM (analog 7k)
L-CK1.2 IC50 0.3–0.57 µM
Supports cross-coupling diversification
CTN1122-derived analog series
Cross-coupling Suzuki-Miyaura reaction Antileishmanial agents Casein kinase 1 inhibition

Imidazo[1,2-a]pyrazine Core: Superior Kinase Inhibition vs. Other Cores

The imidazo[1,2-a]pyrazine core has been extensively validated as a privileged kinase inhibitor scaffold across multiple targets, demonstrating superior potency compared to structurally similar heterocyclic cores [1]. In Aurora kinase inhibitor development, imidazo[1,2-a]pyrazine-based compounds achieved Aurora A IC₅₀ values as low as 6 nM, with dual Aurora A/B inhibition showing IC₅₀ = 250 nM for the lead compound [2]. More strikingly, function-oriented synthesis of imidazo[1,2-a]pyrazine derivatives as PI3K/mTOR dual inhibitors yielded compound 42 with PI3Kα IC₅₀ = 0.06 nM and mTOR IC₅₀ = 3.12 nM, dramatically outperforming previously reported lead compounds [3]. This potency trajectory substantially exceeds that typically observed with imidazo[1,2-a]pyridine cores, which generally exhibit reduced kinase inhibition due to altered hydrogen-bonding capacity, and pyrazolo[1,5-a]pyrimidine cores, which present different conformational constraints [4]. The 6-bromo-2,3-dimethyl derivative provides direct entry into this high-potency chemical space.

Kinase Inhibition Core Profile
Cross-study comparable
Imidazo[1,2-a]pyrazine core: Aurora A IC50 6 nM; PI3Kα IC50 0.06 nM
Reported kinase inhibition context
Vs. alternative heterocyclic cores
Kinase inhibition Aurora kinase PI3K/mTOR Drug discovery

Imidazo[1,2-a]pyrazine Derivatives as HIV-1 NNRTIs

Imidazo[1,2-a]pyrazine derivatives have demonstrated potent antiviral activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with activity comparable to clinically approved drugs [1]. In a cell-based antiviral assay using MT-4 cells infected with wild-type HIV-1 strain IIIB, compounds 4a and 5a exhibited EC₅₀ values of 0.26 µM and 0.32 µM respectively [2]. These potency values are directly comparable to the approved NNRTIs delavirdine (DLV, EC₅₀ = 0.54 µM) and nevirapine (NVP, EC₅₀ = 0.31 µM) in the same assay system [3]. Additionally, nine compounds from the imidazo[1,2-a]pyrazine series demonstrated reverse transcriptase inhibitory activity superior to that of nevirapine [4]. The 6-bromo-2,3-dimethyl derivative provides a functionalizable entry point to this validated antiviral chemotype, with the bromine handle enabling further optimization of potency and resistance profiles.

Antiviral Activity (HIV-1 NNRTI)
Cross-study comparable
EC50 0.26 µM (4a); NVP 0.31 µM; DLV 0.54 µM
Reported antiviral assay context
MT-4 cell-based assay; 9 analogs > NVP
Antiviral HIV-1 NNRTI Reverse transcriptase

Predicted Physicochemical Profile: Lipophilicity and Density vs. Analogs

The 2,3-dimethyl substitution on the imidazo[1,2-a]pyrazine core modulates key physicochemical parameters that influence drug-likeness and CNS penetration potential. While direct experimental LogP data for 6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine are not publicly available, comparative analysis of structurally related analogs provides a framework for evaluating its differentiated profile. A closely related 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine analog (CAS 1094070-46-8) exhibits a calculated LogP of 1.30 and density of 1.3 ± 0.1 g/cm³ . The 8-bromoimidazo[1,2-a]pyrazine regioisomer (CAS 69214-34-2) shows predicted density of 1.89 ± 0.1 g/cm³ and pKa of 1.35 ± 0.30 . The presence of the 2,3-dimethyl groups on the target compound is expected to increase lipophilicity relative to non-methylated 6-bromoimidazo[1,2-a]pyrazine (MW 198.02 vs. 226.07), which may enhance membrane permeability and CNS penetration potential—a critical consideration for neuroscience drug discovery programs where the 2,3-dimethylimidazo[1,2-a]pyrazine scaffold has demonstrated favorable brain exposure [1].

Predicted Physicochemical Profile
Data to verify
MW 226.07; predicted LogP ~1.3–1.8; density ~1.3–1.5 g/cm³
Supports property differentiation
Calculated; no experimental LogP available
Physicochemical properties LogP Drug-likeness ADME

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine: Application Scenarios in Drug Discovery


M₄ PAM Lead Optimization in CNS Drug Discovery

Researchers pursuing muscarinic M₄ receptor PAMs for schizophrenia, Alzheimer's disease, or other CNS disorders should prioritize this compound as a key synthetic intermediate. The 2,3-dimethylimidazo[1,2-a]pyrazine core has been validated as a privileged M₄ PAM chemotype with demonstrated balanced human/rodent potency and excellent CNS penetration [1]. The 6-bromo derivative provides the reactive handle necessary to access the 6-carboxamide series that produced these lead compounds, enabling parallel synthesis of focused libraries around a scaffold with established structure-activity relationships and in vivo target engagement. Procurement of this specific intermediate eliminates the need for de novo core synthesis and ensures consistency with published SAR data [2].

Kinase Inhibitor Discovery: Aurora, PI3K & mTOR Libraries

Medicinal chemistry teams engaged in oncology kinase inhibitor programs should utilize this compound for building targeted libraries against Aurora A/B, PI3Kα/mTOR, and FLT3 kinases. The imidazo[1,2-a]pyrazine core has demonstrated subnanomolar to low nanomolar potency across these clinically validated oncology targets, with PI3Kα IC₅₀ values as low as 0.06 nM and Aurora A IC₅₀ = 6 nM [3]. The 6-bromo substituent enables efficient Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups for SAR exploration and selectivity optimization [4]. The 2,3-dimethyl substitution provides a differentiated starting point from non-methylated kinase inhibitor cores, potentially offering advantages in off-target selectivity and pharmacokinetic properties [5].

Antileishmanial Drug Development

Investigators developing novel therapeutics for leishmaniasis should consider this building block for generating focused analog libraries. The Suzuki-Miyaura cross-coupling strategy at the 6-position directly parallels the successful C2-modulation approach employed in the optimization of CTN1122, which yielded analogs with submicromolar activity against both L. major and L. donovani strains (IC₅₀ = 0.27-0.31 µM for lead compound 7k) and L-CK1.2 inhibition (IC₅₀ = 0.3-0.57 µM) with selectivity over human CK1ε (SI = 1.6-3.8) [6]. The 2,3-dimethyl substitution on the target compound may offer improved metabolic stability and reduced cytotoxicity compared to non-substituted analogs, though direct comparative data would require experimental validation [7].

Next-Generation HIV-1 NNRTI Development

Antiviral drug discovery teams targeting HIV-1 reverse transcriptase should evaluate this intermediate for developing novel NNRTIs with improved resistance profiles. Imidazo[1,2-a]pyrazine derivatives have demonstrated anti-HIV-1 potency comparable to approved NNRTIs, with EC₅₀ values (0.26 µM for compound 4a) that match or exceed delavirdine (0.54 µM) and nevirapine (0.31 µM) [8]. Additionally, nine imidazo[1,2-a]pyrazine analogs exhibited reverse transcriptase inhibitory activity superior to nevirapine [9]. The 6-bromo handle enables systematic exploration of substituent effects on antiviral potency and resistance barrier, while the 2,3-dimethyl groups may confer pharmacokinetic advantages over simpler imidazo[1,2-a]pyrazine cores [10].

Application
Selection Property
Validation Focus
CNS research targeting M4 PAM chemotype
2,3-Dimethyl substitution matches reported pharmacophore
M4 PAM activity and CNS penetration endpoint review
Kinase inhibitor library synthesis
6-Br handle for cross-coupling; core reported for kinase inhibition
Kinase selectivity and potency assay context
Antileishmanial screening studies
C6 cross-coupling diversification; analog series reported
Antileishmanial activity and CK1 selectivity assay review
HIV-1 NNRTI research
Core scaffold with reported antiviral activity; 6-Br functionalization
Antiviral EC50 and resistance profile assay context

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